4-((5-cyanopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide
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Description
“4-((5-cyanopyridin-2-yl)oxy)benzoic acid” is a chemical compound with the CAS Number: 1093641-47-4 . It has a molecular weight of 240.22 and its molecular formula is C13H8N2O3 .
Molecular Structure Analysis
The InChI code for “4-((5-cyanopyridin-2-yl)oxy)benzoic acid” is 1S/C13H8N2O3/c14-7-9-1-6-12 (15-8-9)18-11-4-2-10 (3-5-11)13 (16)17/h1-6,8H, (H,16,17) .Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “4-((5-cyanopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide” are currently unknown. The compound is structurally similar to "4-[(5-cyanopyridin-2-yl)oxy]benzoic acid"
Mode of Action
Based on its structural similarity to "4-[(5-cyanopyridin-2-yl)oxy]benzoic acid" , it may interact with its targets through similar mechanisms, such as binding to active sites or allosteric sites of proteins or enzymes, thereby modulating their activity.
Properties
IUPAC Name |
4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-16(2)21(18,19)17-7-5-12(6-8-17)20-13-4-3-11(9-14)10-15-13/h3-4,10,12H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDHQQAETBYEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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